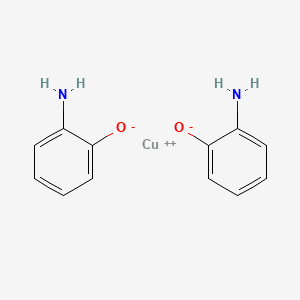

Bis(2-aminophenolato-N,O)copper

Description

Structure

3D Structure of Parent

Properties

CAS No. |

18347-30-3 |

|---|---|

Molecular Formula |

C12H12CuN2O2 |

Molecular Weight |

279.78 g/mol |

IUPAC Name |

copper;2-aminophenolate |

InChI |

InChI=1S/2C6H7NO.Cu/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |

InChI Key |

SIOWQMIBLXXVQP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)N)[O-].C1=CC=C(C(=C1)N)[O-].[Cu+2] |

Origin of Product |

United States |

Advanced Structural Elucidation and Supramolecular Architecture of Bis 2 Aminophenolato N,o Copper Complexes

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com This method has been instrumental in characterizing the coordination environment of the copper center in Bis(2-aminophenolato-N,O)copper complexes.

Determination of Coordination Geometry and Bond Parameters

The 2-aminophenolate ligand coordinates to the copper(II) ion in a bidentate fashion through the nitrogen atom of the amino group and the oxygen atom of the phenolate (B1203915) group, forming a stable five-membered chelate ring. In the resulting this compound complex, the copper center is typically coordinated to two 2-aminophenolate ligands. The coordination geometry around the Cu(II) ion is a critical aspect of its structure, influencing its physical and chemical properties.

Detailed X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the coordination sphere of the copper atom. These parameters are essential for understanding the nature of the metal-ligand interactions. For instance, in a related complex, bis[2-(methylamino)troponato]copper(II), a strictly square-planar geometry around the Cu(II) metal atom is observed. researchgate.net The substitution of an oxygen atom with a methyl-functionalized nitrogen atom in the ligand does not significantly alter the bond distances and angles compared to a similar bis(troponato)copper(II) complex. researchgate.net Similarly, in bis(6-aminopyridine-2-carboxylato-κ2O,N)-copper(II), the ligands coordinate in a N,O-chelating mode to form a discrete structure with a distorted square-planar geometry at the Cu(II) center. bohrium.com

The following table summarizes typical bond parameters observed in this compound and related complexes, as determined by single-crystal X-ray diffraction.

| Bond | Typical Length (Å) | Reference(s) |

| Cu-N (amino) | 1.95 - 2.05 | researchgate.netbohrium.com |

| Cu-O (phenolate) | 1.90 - 2.00 | researchgate.netbohrium.com |

| N-Cu-O (intraligand angle) | 80 - 85° | researchgate.net |

| O-Cu-O (interligand angle) | 175 - 180° | researchgate.net |

| N-Cu-N (interligand angle) | 175 - 180° | researchgate.net |

Note: The values presented are generalized from studies on similar copper(II) complexes with N,O-chelating ligands and may vary slightly for the specific this compound complex.

Analysis of Distortions in Coordination Polyhedra

While an ideal square planar geometry is often a starting point for describing the coordination around a four-coordinate Cu(II) center, distortions from this ideal geometry are common and significant. These distortions can arise from various factors, including the steric and electronic properties of the ligands and packing forces within the crystal lattice. In the case of this compound, the coordination polyhedron can be described as a distorted square planar, and in some cases, it may approach a distorted tetrahedral geometry. The degree of distortion can be quantified by examining the bond angles around the copper center and the deviation of the copper atom from the plane defined by the four donor atoms.

In some related copper(II) complexes, the coordination environment can expand to accommodate additional ligands, leading to distorted square pyramidal or even octahedral geometries. For example, in the physiological copper(II)-bis(L-histidinato) complex, the copper center exhibits a distorted square pyramidal geometry with both bidentate and tridentate L-histidine ligands. nih.gov Similarly, a mononuclear copper complex, [Cu(dmp)2(hmta)2(H2O)], displays a distorted pentagonal bipyramidal coordination polyhedron. nih.gov These higher coordination numbers are often achieved through the coordination of solvent molecules or counter-ions in the axial positions.

The type and extent of distortion in the coordination polyhedra of this compound have significant implications for the complex's reactivity and electronic properties. The flexibility of the copper(II) coordination sphere allows it to adapt to different chemical environments, a feature that is crucial in many of its biological and catalytic functions. nih.govnih.gov

Investigation of Intermolecular Interactions in Solid State

Hydrogen Bonding Networks

Hydrogen bonds are among the most important and ubiquitous intermolecular interactions in crystal engineering. In the solid state of this compound, the presence of amino groups (N-H) and phenolate oxygen atoms (O) provides opportunities for the formation of various hydrogen bonds. These can include intermolecular N-H···O hydrogen bonds, where the amino group of one complex acts as a hydrogen bond donor to the phenolate oxygen of a neighboring complex. Additionally, if solvent molecules such as water are present in the crystal lattice, O-H···O and N-H···O hydrogen bonds involving the solvent can further stabilize the structure. researchgate.net The presence of C-H groups on the aromatic rings also allows for weaker C-H···O interactions. researchgate.net These hydrogen bonding networks can link the individual complex molecules into one-, two-, or three-dimensional supramolecular assemblies. For instance, in a related copper(II) terephthalate (B1205515) complex, O-H···O and N-H···O hydrogen bonds create a three-dimensional network. researchgate.net

Other Weak Interactions and Supramolecular Assemblies

In addition to hydrogen bonding and π-π stacking, other weak interactions can also influence the supramolecular architecture of this compound. These can include van der Waals forces and dipole-dipole interactions. The interplay of these various non-covalent forces leads to the formation of complex and often elegant supramolecular assemblies. The specific arrangement of the molecules in the crystal lattice, or the crystal packing, is a direct consequence of the optimization of these numerous weak interactions. The resulting supramolecular structures can take the form of chains, sheets, or more complex three-dimensional networks, all of which are determined by the subtle balance of these intermolecular forces. bohrium.com

Correlation of Structural Parameters with Electronic Configuration

In its crystalline form, the copper(II) ion in a related complex, bis(2-methoxy-6-imino)methylphenol copper(II), which shares the same core structure, exhibits a square planar geometry. scielo.org.za The copper(II) ion is coordinated by two bidentate Schiff base ligands, with each ligand binding through a phenolic oxygen and an imine nitrogen atom in a trans configuration. scielo.org.za This arrangement results in a four-coordinate chelate. scielo.org.za

The observed structural parameters from the crystal structure of the analogous bis(3-methoxyl-2-methylimine) copper(II) complex reveal this distortion. scielo.org.za The geometry is slightly distorted from perfect planarity, as evidenced by the bond angles around the copper center. scielo.org.za

The detailed bond lengths and angles for the coordination sphere of the copper(II) ion are presented in the table below. The Cu-O and Cu-N bond lengths are typical for this type of copper(II) Schiff base complex. The deviation of the O-Cu-N bite angles from the ideal 90° for a perfect square planar geometry is a clear indicator of the structural distortion.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Bis(3-methoxyl-2-methylimine) copper(II)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cu1-O1 | 1.897 | O1-Cu1-N1 | 92.19 |

| Cu1-N1 | 1.979 | O1-Cu1-N1' | 87.8 |

Data derived from Sobola, A. O., et al. (2015). scielo.org.za

The electronic configuration of the d⁹ Cu(II) ion, with its single unpaired electron in the dₓ²-y² orbital in a square planar environment, is directly responsible for these structural features. The ligands in the xy plane are drawn closer to the metal center, resulting in shorter Cu-O and Cu-N bonds compared to what might be expected in a non-distorted octahedral geometry. The slight puckering of the chelate rings and the deviation of the trans O-Cu-N angles from a perfect 180° are further manifestations of the system's endeavor to achieve maximum stability by relieving the electronic degeneracy.

In essence, the electronic imperative of the d⁹ copper(II) center to resolve its inherent electronic degeneracy is the primary determinant of the observed structural parameters in this compound and its analogues. The resulting distorted square planar geometry is a direct and measurable consequence of this fundamental electronic effect.

Spectroscopic and Electronic Property Elucidation of Bis 2 Aminophenolato N,o Copper Complexes

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of copper(II) complexes like bis(2-aminophenolato-N,O)copper. The spectra of these complexes are typically characterized by d-d transitions and Ligand-to-Metal Charge Transfer (LMCT) bands.

The UV-Vis spectrum of this compound in solvents like methanol (B129727) displays a broad and asymmetric band in the visible region, which is attributed to d-d transitions. For instance, a broad band observed around 610 nm is characteristic of d-d transitions in a square-planar CuN₂O₂ environment. This absorption is responsible for the typical color of the complex.

In addition to the d-d transitions, more intense bands are observed in the ultraviolet region. These are assigned as Ligand-to-Metal Charge Transfer (LMCT) bands. Specifically, transitions from the phenolate (B1203915) oxygen pπ orbitals to the vacant d-orbital of the copper(II) ion are common. An intense band often seen around 428 nm is characteristic of this phenolate-to-copper(II) LMCT. Another high-intensity band may appear at shorter wavelengths, such as 299 nm, which can be attributed to π → π* transitions within the aromatic ring of the ligand.

The neutral form of the complex, often formulated as Cu(II)(L•⁻)(L⁻), where L•⁻ is a semiquinone radical anion and L⁻ is the fully reduced aminophenolate ligand, exhibits a very intense band in the near-infrared (NIR) region, for example, around 880 nm. This band is a hallmark of the presence of the coordinated radical ligand.

The position and intensity of the d-d and LMCT bands are highly sensitive to the coordination geometry around the copper center and the oxidation states of both the metal and the ligand. A square-planar geometry for a d⁹ copper(II) ion typically results in d-d transitions in the range of 500-700 nm. The high intensity of the LMCT bands is indicative of a significant degree of covalent character in the copper-ligand bonds.

The presence of different oxidation states within the complex, a phenomenon known as valence tautomerism, dramatically influences the UV-Vis spectrum. The neutral complex can exist in different valence tautomeric forms, such as [Cu(II)(L•⁻)(L⁻)] and [Cu(III)(L⁻)₂]. While the former is characterized by the NIR band due to the radical ligand, the latter would show different spectral features. The equilibrium between these forms can be influenced by factors like temperature and solvent.

Here is an interactive data table summarizing the typical UV-Vis absorption bands for this compound and its related species:

| Species | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| [Cu(II)(L⁻)₂]²⁻ | ~610 | ~150 | d-d transitions |

| [Cu(II)(L⁻)₂]²⁻ | ~428 | ~3000 | Phenolate-to-Cu(II) LMCT |

| [Cu(II)(L⁻)₂]²⁻ | ~299 | ~10000 | π → π* (intraligand) |

| [Cu(II)(L•⁻)(L⁻)] | ~880 | >10000 | NIR band (radical ligand) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like copper(II) complexes, providing information about the spin state, magnetic anisotropy, and the presence of radical species.

The EPR spectrum of the dianionic form, [Cu(II)(L⁻)₂]²⁻, is characteristic of a monomeric copper(II) species with an S = 1/2 spin state. The spectrum typically shows a well-resolved axial signal with g-values of approximately g∥ ≈ 2.18 and g⊥ ≈ 2.04. The condition g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is consistent with a square-planar or tetragonally distorted octahedral geometry. The hyperfine coupling to the ⁶³'⁶⁵Cu nucleus (I = 3/2) is also observed, with a typical A∥ value around 180 x 10⁻⁴ cm⁻¹.

The neutral form of the complex, [Cu(II)(L•⁻)(L⁻)], is particularly interesting from an EPR perspective. The spectrum of this species is often broad and may appear nearly isotropic at room temperature due to the strong antiferromagnetic coupling between the S = 1/2 copper(II) center and the S = 1/2 semiquinone radical ligand. This coupling results in a singlet ground state and a thermally accessible triplet excited state. As the temperature is lowered, the signal intensity of this triplet state decreases.

In some cases, the EPR spectrum of the neutral complex can be interpreted in terms of valence tautomerism. The equilibrium [Cu(II)(L•⁻)(L⁻)] ⇌ [Cu(I)(L•⁰)(L⁻)], where L•⁰ is a neutral radical, can be studied. The Cu(I) form is diamagnetic (S=0) and would be EPR silent, but the presence of the organic radical could give rise to a sharp signal near g ≈ 2.00.

The following table summarizes representative EPR parameters for different forms of the complex:

| Species | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Ground State |

| [Cu(II)(L⁻)₂]²⁻ | ~2.18 | ~2.04 | ~180 | d(x²-y²) |

| [Cu(II)(L•⁻)(L⁻)] | - | - | - | Singlet (antiferromagnetically coupled) |

Infrared (IR) Spectroscopy for Ligand Coordination and Functional Groups

IR spectroscopy is instrumental in confirming the coordination of the 2-aminophenolate ligand to the copper center by observing shifts in the vibrational frequencies of key functional groups.

The IR spectrum of the free 2-aminophenol (B121084) ligand shows characteristic bands for the -OH and -NH₂ groups. The O-H stretching vibration appears as a broad band around 3300 cm⁻¹, while the N-H stretching vibrations are typically seen as two sharp bands in the region of 3400-3200 cm⁻¹. Upon coordination to copper in the dianionic complex [Cu(II)(L⁻)₂]²⁻, the O-H band disappears, indicating deprotonation and coordination of the phenolate oxygen.

The N-H stretching frequencies in the complex are shifted to lower wavenumbers compared to the free ligand, which is a clear indication of the coordination of the amino group to the copper ion. For example, these bands may appear around 3300-3100 cm⁻¹. Furthermore, new bands appear in the far-IR region, which are assigned to the Cu-N and Cu-O stretching vibrations, typically in the ranges of 450-500 cm⁻¹ and 350-400 cm⁻¹, respectively. These bands provide direct evidence for the formation of the copper-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information

Obtaining detailed solution-state structural information for paramagnetic complexes like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. The presence of the unpaired electron on the copper(II) center leads to substantial paramagnetic broadening of NMR signals, often rendering the spectra uninformative. acs.orgrsc.orgnih.gov This broadening effect can obscure the fine details of the molecular structure that are typically resolved in the NMR spectra of diamagnetic compounds.

Despite these difficulties, NMR techniques can still provide valuable insights. For instance, in some paramagnetic copper(II) complexes, especially those that are weakly antiferromagnetically or ferromagnetically coupled in a binuclear structure, unusually sharp and hyperfine-shifted ligand signals can be observed. acs.org A complete assignment of these signals can sometimes be achieved through a combination of proton relaxation data and two-dimensional correlated spectroscopy (COSY) measurements. acs.org

In the solid state, paramagnetic NMR (ssNMR) can be a powerful tool. By combining experimental results from ssNMR with techniques like X-ray crystallography and Electron Paramagnetic Resonance (EPR), it is possible to assign NMR signals for ligands coordinated to copper ions. rsc.orgglobalnmr.org Theoretical approaches, such as Density Functional Theory (DFT) calculations, can also aid in predicting the unusual ¹H and ¹³C shifts observed in the NMR spectra of paramagnetic copper(II) complexes, although a combined experimental and theoretical approach is often necessary for a full and accurate assignment. rsc.org

Table 1: General Challenges and Approaches in NMR of Paramagnetic Copper(II) Complexes

| Challenge | Approach | Key Findings from Related Studies |

| Signal Broadening | Studying binuclear complexes | Sharper, hyperfine-shifted signals can be observed in magnetically coupled systems. acs.org |

| Signal Broadening | Solid-State NMR (ssNMR) | Allows for signal assignment when combined with other techniques like X-ray crystallography and EPR. rsc.orgglobalnmr.org |

| Signal Assignment | 2D NMR (e.g., COSY) | Can help in assigning signals in solution-state spectra of some paramagnetic complexes. acs.org |

| Signal Assignment | DFT Calculations | Can predict paramagnetic shifts, aiding in the interpretation of experimental spectra. rsc.org |

| Isomer Identification | Combined EPR and NMR | Successfully used to assign cis and trans isomers of related copper(II) amino acid complexes. rsc.org |

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in elucidating the redox properties of this compound, providing insights into electron transfer processes and the roles of the metal center and the ligand in these events.

Cyclic voltammetry of copper complexes can reveal the potentials at which the metal center undergoes oxidation or reduction. For many copper(II) complexes, a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple is observed. nih.gov The specific redox potential (E½) for this process is highly dependent on the nature of the ligands coordinated to the copper ion. cmu.edu

In complexes with ligands similar to 2-aminophenol, such as those derived from phenanthroline, the Cu(II)/Cu(I) redox wave can occur over a wide range of potentials, influenced by substituents on the ligand. nih.gov For instance, studies on bis(phenanthroline)copper(II) complexes have shown that the reduction wave for the Cu(II) to Cu(I) transition can be observed at potentials around 190 mV, with the corresponding oxidation wave at 340 mV, indicating a quasi-reversible process centered on the metal ion. nih.gov

The solvent system also plays a crucial role in determining the redox potentials. For a given complex, the reduction and formal potentials can shift to more positive values in dimethylformamide (DMF) compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net

While specific CV data for this compound is not extensively documented, data from related copper complexes with aminophenol-based ligands can provide valuable estimates. For example, a dimeric copper(II) complex with a tripodal aminophenol-based ligand exhibited quasi-reversible metal-centered reduction. researchgate.net In another study involving copper complexes with β-amyloid peptides, the redox potential for the Cu(II) center was determined to be approximately 0.08 V vs Ag/AgCl. nih.gov

Table 2: Representative Redox Potentials of Related Copper(II) Complexes

| Complex | Redox Couple | E½ (V vs. reference) | Solvent | Reference |

| [Cu(phen)₂]²⁺ | Cu(II)/Cu(I) | ~0.265 (calculated from Epc and Epa) | Aqueous | nih.gov |

| Aβ-Cu(II) | Cu(II)/Cu(I) | 0.08 vs Ag/AgCl | Aqueous | nih.gov |

| [Cu(dafo)₂]²⁺ | Cu(II)/Cu(I) | +1.1 vs NHE | Aqueous | nih.gov |

| [Cu(L1)₂] | Ligand-based | Not specified | Not specified | nih.gov |

Note: The data presented is for analogous or related copper complexes and serves to illustrate the expected range and nature of redox potentials.

A key aspect of the electrochemistry of complexes with redox-active ligands like 2-aminophenolate is the ability to distinguish between electron transfer events that are centered on the metal ion and those centered on the ligand. nih.govrsc.org The 2-aminophenolate ligand itself can be oxidized, acting as an electron reservoir. rsc.org

In many cases, the initial redox processes observed in the cyclic voltammogram of such complexes are ligand-centered. rsc.org For example, in a cubane-type copper(II) complex with amidophenolate-type ligands, the first four reduction processes were found to be primarily ligand-centered, followed by two metal-centered reductions. rsc.org The oxidation of the aminophenolate ligand can lead to the formation of a ligand-centered radical. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the properties of transition metal complexes like bis(2-aminophenolato-N,O)copper. nih.govnih.gov DFT methods allow for the accurate calculation of molecular structures, electronic properties, and spectroscopic parameters, providing a detailed picture of the complex's behavior. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO orbitals)

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound complex, a process known as geometry optimization. beilstein-journals.org These calculations have revealed the coordination geometry around the central copper atom. researchgate.net

A critical aspect of understanding the reactivity and electronic properties of a molecule lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchalcogen.ro The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro A larger HOMO-LUMO gap suggests higher stability. nih.gov

The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. chalcogen.ro In this compound, the distribution and energies of these orbitals, which can be visualized through DFT calculations, are crucial for understanding its electronic transitions and potential applications in areas like catalysis and materials science. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Copper(II) Complex

| Parameter | Value (eV) |

| HOMO Energy | -5.2072 |

| LUMO Energy | -2.0395 |

| HOMO-LUMO Energy Gap | 3.1677 |

Note: This table presents example data for a related copper(II) complex to illustrate the typical output of DFT calculations. The specific values for this compound may vary depending on the computational method and basis set used. nih.gov

Spin Density Distribution and Magnetic Coupling

The unpaired electron in the d-orbital of the copper(II) ion in this compound makes it a paramagnetic species. DFT calculations can map the spin density distribution throughout the molecule, revealing how the unpaired electron is delocalized from the metal center onto the ligands. researchgate.netnih.gov This distribution is fundamental to understanding the magnetic properties of the complex. researchgate.netnih.gov

In polynuclear copper complexes, DFT can be used to calculate the magnetic exchange coupling constant (J), which describes the nature and strength of the magnetic interaction between copper centers. A negative J value indicates antiferromagnetic coupling, where the spins of the unpaired electrons on adjacent metal ions align in opposite directions. Conversely, a positive J value signifies ferromagnetic coupling. The magnitude of J reflects the strength of this interaction. researchgate.net The spin density distribution is a key factor influencing the sign and magnitude of the magnetic coupling. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, EPR)

DFT methods have proven to be highly effective in predicting and interpreting the spectroscopic properties of copper(II) complexes. nih.govmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of this compound. researchgate.netnih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. nih.govresearchgate.netnih.gov This allows for a detailed understanding of the electronic structure and the effect of the ligand environment on the copper center. nih.govresearchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: DFT calculations are invaluable for predicting the parameters of EPR spectra, a technique highly sensitive to the environment of paramagnetic species like copper(II). mdpi.comconicet.gov.ar Key EPR parameters, such as the g-tensor and the hyperfine coupling constant (A-tensor), can be calculated with good accuracy. mdpi.comconicet.gov.ar By comparing the calculated parameters with experimental data, it is possible to gain detailed insights into the geometry of the copper coordination sphere and the nature of the copper-ligand bonding. mdpi.comconicet.gov.arnih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, especially in the context of catalysis.

Transition State Characterization in Catalytic Cycles

When this compound acts as a catalyst, for instance in oxidation reactions, computational methods can be used to map out the entire reaction pathway. ijcce.ac.irresearchgate.net This involves identifying and characterizing the transition states, which are high-energy species that represent the energetic barrier of a reaction step. By locating the transition state structures and calculating their energies, chemists can determine the rate-limiting step of the catalytic cycle and gain a deeper understanding of the factors that control the reaction rate and selectivity. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Reactivity

As of the current body of scientific literature, no molecular dynamics (MD) simulations or other theoretical and computational studies specifically focused on the solution behavior and reactivity of this compound have been published. While computational methods, including Density Functional Theory (DFT) and MD simulations, are powerful tools for investigating the structural, electronic, and dynamic properties of coordination compounds, their application to this particular copper complex has not yet been reported.

Theoretical studies on related copper(II) complexes with different aminophenol-based or amino acid ligands have provided valuable insights into their coordination geometries, electronic structures, and reactivity. For instance, DFT calculations have been employed to understand the electronic transitions and redox properties of various copper(II)-Schiff base and other related complexes. nih.govmdpi.com These studies often explore the impact of ligand substitution on the electronic and structural properties of the copper center, which in turn influences the complex's reactivity. nih.gov

Furthermore, computational investigations, including MD simulations, have been instrumental in elucidating the behavior of copper complexes in biological environments, such as their interactions with proteins and amino acids in blood plasma. nih.gov These simulations can reveal details about conformational flexibility, solvent effects, and the thermodynamics of binding, which are crucial for understanding their physiological roles and potential pharmacological applications. nih.gov

However, without specific computational studies on this compound, a detailed, data-driven discussion of its behavior in solution from a theoretical standpoint is not possible. Future computational research on this compound would be highly beneficial to complement experimental findings and to provide a deeper understanding of its properties and potential applications. Such studies could elucidate its solvation structure in different media, the dynamics of its coordination sphere, and the mechanistic pathways of its reactions.

Catalytic Activity and Mechanistic Pathways

Biomimetic Oxidative Catalysis

Copper complexes with aminophenolate and related phenolate (B1203915) ligands excel as catalysts in reactions that mimic biological oxidation processes. Their activity stems from the ability to activate molecular oxygen and facilitate the oxidation of various substrates.

A prominent catalytic application of copper(II) complexes, including those with structures analogous to Bis(2-aminophenolato-N,O)copper, is the aerobic oxidation of o-aminophenol to the chromophoric product 2-aminophenoxazine-3-one. This reaction serves as a functional model for the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in Various mono-, bi-, and tetranuclear copper(II) complexes have demonstrated the ability to catalyze this transformation effectively. rsc.orgnih.govrsc.org

Kinetic studies reveal that the catalytic efficiency can be influenced by the nuclearity of the complex and the specific ligands used. For instance, certain mono- and tetranuclear copper(II) complexes with 2-benzylaminoethanol show maximum reaction rates in the range of 10⁻⁷ M s⁻¹. rsc.org In some cases, tetranuclear species formed in solution are believed to possess significantly higher activity than their lower nuclearity counterparts. rsc.org The catalytic activity is often quantified by the turnover number (kcat) or the specificity constant (kcat/KM), with values varying widely based on the catalyst's specific structure and reaction conditions. nih.gov For example, a series of mononuclear copper(II) complexes stabilized by N3 donor Schiff base ligands exhibited kcat/KM values ranging from 12 to 44 M⁻¹ s⁻¹. nih.gov

Interactive Table: Phenoxazinone Synthase-Like Activity of Various Copper Complexes

| Catalyst System | Substrate | Product | Max. Reaction Rate (M s⁻¹) | kcat (h⁻¹) | kcat/KM (M⁻¹ s⁻¹) | Source(s) |

| Mononuclear Cu(II) Complex (L3) | o-Aminophenol | 2-Aminophenoxazine-3-one | - | - | 44 | nih.gov |

| Mononuclear Cu(II) Complex (L2) | o-Aminophenol | 2-Aminophenoxazine-3-one | - | - | 16 | nih.gov |

| Mononuclear Cu(II) Complex (L1) | o-Aminophenol | 2-Aminophenoxazine-3-one | - | - | 12 | nih.gov |

| Mononuclear Cu(II) Complex (1) | o-Aminophenol | 2-Aminophenoxazine-3-one | 4.0 x 10⁻⁷ | - | - | rsc.org |

| Binuclear Cu(II) Complex (1) | 2-Aminophenol (B121084) | 2-Aminophenoxazine-3-one | 2.3 x 10⁻⁸ | - | - | nih.gov |

| Ternary Cu(II) Complex (69) | o-Aminophenol | 2-Aminophenoxazine-3-one | - | 177 | - | nih.gov |

Copper(II) complexes featuring bis(phenolate) type ligands, structurally related to this compound, are effective catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. inorgchemres.org This reactivity mimics the function of enzymes like galactose oxidase. nih.gov The catalytic process often utilizes an oxidant such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), and its efficiency can be dependent on the solvent, temperature, and catalyst loading. inorgchemres.org

In a study using bis[2-(p-tolyliminomethyl)phenolato] copper(II), a range of alcohols were successfully oxidized. The system demonstrated good to excellent yields for producing aldehydes without over-oxidation to carboxylic acids. inorgchemres.org For example, benzyl (B1604629) alcohol was oxidized to benzaldehyde (B42025) with high efficiency using H₂O₂ as the oxidant in methanol (B129727) at 60 °C. inorgchemres.org The choice of oxidant is critical, with H₂O₂ often being more effective than alternatives like tert-butyl hydroperoxide (TBHP) or sodium hypochlorite (B82951) (NaOCl). inorgchemres.org

Interactive Table: Catalytic Oxidation of Various Alcohols

| Substrate Alcohol | Product Aldehyde/Ketone | Yield (%) | Catalyst System | Oxidant | Source(s) |

| Benzyl alcohol | Benzaldehyde | 95 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 94 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 80 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

| Cinnamyl alcohol | Cinnamaldehyde | 88 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

| 1-Phenylethanol | Acetophenone | 85 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

| Cyclohexanol | Cyclohexanone | 75 | bis[2-(p-tolyliminomethyl)phenolato] Cu(II) | H₂O₂ | inorgchemres.org |

Bioinspired copper complexes have been developed to model copper monooxygenases, which are capable of the challenging task of direct aromatic hydroxylation. A mononuclear copper(I) complex supported by a tripodal pyridyl alcohol ligand has been shown to selectively hydroxylate benzene (B151609) to phenol (B47542). rsc.org The reaction can proceed using molecular oxygen (O₂) as the terminal oxidant, although the yield is significantly enhanced when hydrogen peroxide (H₂O₂) is used as the oxygen source. rsc.org

The use of O₂ resulted in a 7% yield of phenol based on the substrate, with no by-products observed. rsc.org When H₂O₂ was employed under identical conditions, the phenol yield increased to 19%. rsc.org In contrast, related dinuclear copper(II) complexes showed poor activity for this transformation, yielding only small amounts of phenol along with by-products like biphenyl (B1667301) and quinone. rsc.org Isotopic labeling studies using H₂¹⁸O₂ confirmed that the oxygen atom incorporated into the phenol product originates from the peroxide, supporting a proposed Cu-OOH intermediate as the active hydroxylating species. rsc.org

Interactive Table: Benzene Hydroxylation by a Bioinspired Copper Complex

| Catalyst System | Oxygen Source | Product | Yield (%) | By-products | Source(s) |

| Mononuclear Cu(I) Complex (1) | O₂ | Phenol | 7 | None | rsc.org |

| Mononuclear Cu(I) Complex (1) | H₂O₂ | Phenol | 19 | None | rsc.org |

| Dinuclear Cu(II) Complex (2) | H₂O₂ | Phenol | 4 | Biphenyl, Quinone | rsc.org |

| Dinuclear Cu(II) Complex (3) | H₂O₂ | Phenol | 6 | Biphenyl, Quinone | rsc.org |

Mechanisms of Dioxygen Activation and Substrate Oxidation

The catalytic cycles of this compound and related complexes are characterized by two key mechanistic features: the redox interconversion of the copper center and the direct electronic involvement of the aminophenolate ligand.

A central feature in the catalytic mechanisms of these copper complexes is the redox cycling between the Cu(II) and Cu(I) oxidation states. rsc.orgnih.gov In a typical oxidative catalysis cycle, the initial Cu(II) complex interacts with the substrate. The substrate then reduces the copper center from Cu(II) to Cu(I), often through a proton-coupled electron transfer event. nih.gov

The resulting Cu(I) species is capable of activating an oxidant, most commonly molecular oxygen or hydrogen peroxide. nih.gov This activation step regenerates the active Cu(II) catalyst, possibly via intermediate peroxo, hydroperoxo, or high-valent copper-oxo species, completing the catalytic cycle. rsc.org This redox-cycling mechanism is fundamental to the ability of these complexes to facilitate DNA cleavage through the generation of reactive oxygen species (ROS) and to mimic the activity of various oxidoreductase enzymes. nih.govresearchgate.net

The aminophenolate ligand is not merely a spectator that shapes the geometry of the metal center; it is an active participant in the redox chemistry of the catalytic cycle. The ligand is "redox-active" or "non-innocent," meaning it can be oxidized to a radical form. nih.gov

In the context of aminophenol oxidation, a proposed mechanism involves an intramolecular charge distribution or valence tautomerism within the catalyst-substrate adduct. rsc.orgiitkgp.ac.in This leads to the formation of a "Cu(I)–(substrate radical)" species. rsc.org This intermediate can be described as a copper(II) center bound to an o-iminosemiquinone radical anion, formed by the one-electron oxidation of the coordinated aminophenolate substrate. This radical species is believed to be crucial for promoting the activation of dioxygen. rsc.orgiitkgp.ac.in

Valence Tautomerism and Intramolecular Charge Distribution

Valence tautomerism, a phenomenon involving the reversible intramolecular transfer of electrons between a metal center and a redox-active ligand, is a key feature in understanding the reactivity of this compound. In complexes containing ligands derived from o-aminophenol, the copper center can exist in different oxidation states depending on the electronic distribution within the molecule.

In the context of the aerobic oxidation of 2-aminophenol, a process catalyzed by related mononuclear copper(II) complexes, a significant mechanistic feature is the formation of a complex-substrate adduct. rsc.orgiitkgp.ac.in Within this adduct, an intramolecular charge distribution, or valence tautomerism, leads to the generation of a "Cu(I)–(substrate radical)" tautomer. rsc.orgiitkgp.ac.in This transformation is crucial as the resulting species is believed to be highly active in promoting the activation of dioxygen. The existence of this tautomeric form has been substantiated by techniques such as EPR spectroscopy, particularly when using structural analogs of the substrate. rsc.orgiitkgp.ac.in This electronic rearrangement highlights the non-innocent behavior of the aminophenolato ligand, which actively participates in the redox processes of the catalytic cycle.

Radical-Mediated Reaction Pathways

The catalytic activity of copper complexes, including those with aminophenol-type ligands, often involves radical-mediated reaction pathways. The generation of a substrate radical, as seen in the "Cu(I)–(substrate radical)" species mentioned previously, is a clear indication of a radical mechanism at play during the oxidative coupling of 2-aminophenol. rsc.orgiitkgp.ac.in

The formation of these radical intermediates is a critical step that drives the subsequent bond-forming reactions. For instance, in the oxidation of 2-aminophenol, the generation of a phenoxy radical is considered a key intermediate. This radical can then undergo further reactions, such as coupling with another substrate molecule, to form the final product. The involvement of radical species is a common theme in copper-catalyzed oxidation reactions.

Catalysis in Organic Transformations

This compound and related copper complexes are versatile catalysts in a range of important organic reactions.

Oxidative Coupling Reactions

Copper(II) complexes are well-known for their ability to catalyze the aerobic oxidative coupling of 2-aminophenol to produce 2-aminophenoxazine-3-one. rsc.orgiitkgp.ac.in This reaction mimics the function of the enzyme phenoxazinone synthase. The catalytic cycle generally involves the coordination of the 2-aminophenol substrate to the copper(II) center, followed by the intramolecular electron transfer to form the Cu(I)-substrate radical species. This activated complex then reacts with molecular oxygen, leading to the formation of the oxidized product and regeneration of the copper(II) catalyst. The efficiency of this catalytic process can be influenced by the specific ligands coordinated to the copper center.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org This reaction is prized for its high efficiency, regioselectivity, and mild reaction conditions. While a wide variety of copper complexes can be employed as catalysts, the active species is generally considered to be copper(I). In the case of using a copper(II) precatalyst like this compound, an in-situ reduction to copper(I) would be necessary to initiate the catalytic cycle. The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. Dinuclear copper complexes have been suggested to be involved in the kinetically favored pathway. nih.gov Although copper complexes with bis-ligands are utilized in click chemistry, specific reports on the use of this compound as a catalyst for this transformation were not prominent in the surveyed literature. nih.govosti.gov

Hydrosilylation Reactions

Copper complexes have also emerged as effective catalysts for hydrosilylation reactions, which are fundamental transformations in organic synthesis. These reactions typically involve the addition of a silicon-hydrogen bond across an unsaturated bond, such as that in an alkene or alkyne. While various copper-based catalytic systems have been developed for this purpose, detailed studies on the application of this compound in this specific context are not extensively documented in the available research.

Kinetic Studies and Catalytic Efficiency Analysis (e.g., kcat/KM, Turnover Numbers)

Kinetic studies are essential for quantifying the efficiency of a catalyst. Parameters such as the catalytic rate constant (kcat), the Michaelis constant (KM), and the turnover number (TON) provide valuable insights into the catalytic performance.

For the oxidative coupling of 2-aminophenol, kinetic analyses have been performed on related mononuclear copper(II) complexes. These studies allow for the determination of the catalytic efficiency, often expressed as the kcat/KM ratio. For example, a study on a mononuclear copper(II) complex with a different ligand system reported a catalytic efficiency (kcat/KM) of 1.007 × 10⁷ h⁻¹ for the aerobic oxidation of 2-aminophenol. Such high values indicate a very efficient catalytic system. The turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst, is another important metric. For the aerobic oxidation of 2-aminophenol catalyzed by a dicopper(II) complex, a turnover number of 78.14 h⁻¹ has been reported.

The rate of the copper-catalyzed oxidation of 2-aminophenol is also influenced by factors such as pH and temperature. rsc.org Kinetic models for this reaction often suggest a first-order dependence on the catalyst concentration. lew.ro

Below is a table summarizing kinetic data for the copper-catalyzed oxidation of 2-aminophenol by related complexes. It is important to note that this data is for illustrative purposes and is not specific to this compound.

| Catalyst System | Substrate | kcat/KM (h⁻¹) | Turnover Number (h⁻¹) | Reference |

| Mononuclear Cu(II) complex | 2-aminophenol | 1.007 × 10⁷ | - | |

| Dicopper(II) complex | 2-aminophenol | - | 78.14 |

Table 1: Kinetic Parameters for Copper-Catalyzed Oxidation of 2-Aminophenol

Influence of Ligand Modifications and Counter Anions on Catalytic Performance

The catalytic efficacy of copper complexes, including this compound, is not static. It can be meticulously tuned by strategic modifications to the organic ligand and by the selection of the associated counter anion. These components collaboratively influence the electronic properties, steric environment, and coordination geometry of the copper center, thereby dictating its activity and selectivity in catalytic reactions.

Detailed Research Findings

Ligand Modifications:

The structure of the aminophenol ligand is a primary determinant of the catalyst's behavior. Alterations to the ligand framework, such as the introduction of substituents or changes to the backbone, can profoundly impact performance.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring of the 2-aminophenol ligand can modulate the electron density at the copper center. For instance, in related copper(II) complexes with bis(arylimino)acenaphthene (BIAN) ligands, modifying the aryl substituents alters the Cu(II)/Cu(I) redox potential, which is crucial for catalytic oxidation reactions. mdpi.com A higher redox potential can influence the mechanism and product distribution. mdpi.com

Steric Hindrance: The size and position of substituents on the ligand can create steric hindrance around the metal center. Studies on bis(amino amide) copper(II) complexes have shown that stability constants tend to increase when the steric hindrance from the ligand's side chains is reduced. rsc.orgresearchgate.net This suggests that less bulky ligands may allow for easier substrate access to the catalytic site, potentially increasing reaction rates.

Geometric Constraints: The choice of ligand directly influences the coordination geometry of the copper ion. For example, a tridentate benzoxazole-containing aminophenol ligand, when complexed with copper(II) and a chloride counter anion, results in a distorted tetrahedral geometry, whereas an acetate (B1210297) counter anion leads to a square pyramidal geometry. researchgate.net This change in the structural environment of the catalyst can significantly affect its interaction with substrates.

Ligand Backbone Modification: Changing the core structure of the ligand, for example by converting the amine group into an imine to form a Schiff base, creates a different class of catalyst. Bis[2-(p-tolyliminomethyl)phenolato] copper(II), a Schiff base analogue, has demonstrated good catalytic activity in the selective oxidation of various alcohols. inorgchemres.org The imine nitrogen and phenolic oxygen coordinate as a bidentate ligand, forming stable CuL₂ complexes. inorgchemres.orgscielo.org.za

The following table illustrates the conceptual impact of modifying the 2-aminophenol ligand based on established principles from related copper complexes.

Table 1: Conceptual Effects of Ligand Modification on Copper Catalyst Properties

| Ligand Modification (on Phenyl Ring) | Expected Effect on Cu(II) Lewis Acidity | Expected Effect on Cu(II)/Cu(I) Redox Potential | Potential Impact on Catalytic Activity | Supporting Principle Source(s) |

| Electron-Donating Group (e.g., -OCH₃) | Decrease | Decrease | May favor reactions requiring a more electron-rich metal center. | mdpi.com |

| No Substitution (e.g., -H) | Baseline | Baseline | Baseline for comparison. | |

| Electron-Withdrawing Group (e.g., -Cl) | Increase | Increase | May enhance activity in reactions where substrate activation is promoted by a more Lewis-acidic metal. | mdpi.comresearchgate.net |

| Bulky Group (e.g., -C(CH₃)₃) | May slightly decrease due to inductive effects | May be less affected than by electronic groups | Can decrease activity due to steric hindrance, but may increase selectivity by controlling substrate approach. | rsc.orgresearchgate.net |

Counter Anion Effects:

The counter anion, though not always part of the primary coordination sphere, exerts significant influence on catalytic performance. This can occur through direct coordination to the metal, altering its Lewis acidity, or by forming secondary interactions that stabilize a particular geometry.

Research on copper salts has demonstrated that the catalytic performance is highly dependent on the charge-compensating anion. berkeley.edu In homogeneous catalytic solutions for the Meinwald rearrangement, a clear trend in selectivity was observed based on the counter anion. The selectivity increased in the order: Cl⁻ (35%) < BF₄⁻ (41%) < CF₃SO₃⁻ (52%) < NO₃⁻ (54%). berkeley.edu This highlights that even weakly coordinating anions play a critical role in defining the catalyst's selectivity.

The anion's identity can directly dictate the geometry of the complex. In a copper complex with a modified aminophenol ligand, a chloride (Cl⁻) anion resulted in a tetrahedral complex, while an acetate (OAc⁻) anion produced a square pyramidal structure. researchgate.net Such geometric changes fundamentally alter the catalytic environment. Furthermore, studies on other copper complexes show that the presence of specific functional groups on the ligand, like an amino group, can enhance interactions with certain counter anions (e.g., NO₃⁻), leading to more stable host-guest type aggregates in solution. nih.gov

The following table summarizes experimental data on the influence of different counter anions on a copper-catalyzed reaction.

Table 2: Influence of Counter Anion on Catalytic Performance of Copper Salts in Homogeneous Solution

| Copper Salt | Counter Anion | Conversion (after 24h) | Selectivity | Source |

| CuCl₂ | Cl⁻ | Full | 35% | berkeley.edu |

| Cu(BF₄)₂ | BF₄⁻ | Full | 41% | berkeley.edu |

| Cu(CF₃SO₃)₂ | CF₃SO₃⁻ | Full | 52% | berkeley.edu |

| Cu(NO₃)₂ | NO₃⁻ | Full | 54% | berkeley.edu |

Advanced Sensing Mechanisms and Design Principles

Development of Chemosensors for Specific Metal Ions

Chemosensors are designed to signal the presence of a specific analyte, such as a metal ion, through a measurable change. This is often achieved by coupling a recognition unit (the ligand) to a signaling unit (a chromophore or fluorophore). The formation of complexes like Bis(2-aminophenolato-N,O)copper is a key event in many such sensing systems.

Colorimetric sensors provide a visual indication of the analyte's presence through a change in color, which can be observed by the naked eye or quantified by spectrophotometry. researchgate.net This change is typically caused by a shift in the absorption spectrum of the sensor molecule upon complexation with a metal ion.

For instance, a sensor based on an aminophenol-extended naphthoquinone (APNQ) was developed for the detection of Cu²⁺. nih.gov The interaction between the ligand and the copper ion alters the electronic structure of the molecule, leading to a distinct color change. nih.gov Similarly, other chemosensors exhibit color transitions from yellow to purple-red or from colorless to pinkish-red and eventually purple upon binding with Cu²⁺, allowing for a qualitative and quantitative analysis. researchgate.netmdpi.com A Schiff-base chemosensor for Cu²⁺ and Co²⁺ also demonstrated a clear colorimetric response. rsc.org The design of these sensors often incorporates heteroatoms like nitrogen, oxygen, and sulfur, which have a strong affinity for copper ions. nih.gov

Table 1: Examples of Colorimetric Changes in Copper(II) Chemosensors

| Sensor Type | Analyte | Initial Color | Final Color | Reference |

|---|---|---|---|---|

| Aminophenol-extended naphthoquinone | Cu²⁺ | - | Visible Change | nih.gov |

| 3-hydroxyflavone derivative | Cu²⁺ | Yellow | Purple-red | mdpi.com |

| Aminobenzopyranoxanthene-based | Cu²⁺ | Colorless | Pinkish-red to Purple | researchgate.net |

| Schiff-base | Cu²⁺ | - | Visible Change | rsc.org |

Fluorescence sensing offers high sensitivity and is a widely used technique for metal ion detection. frontiersin.org These sensors operate through two primary modes: "turn-off" (quenching) or "turn-on" (enhancement) of the fluorescence signal. The development of "turn-on" sensors for paramagnetic ions like Cu²⁺ is particularly challenging due to the ion's inherent tendency to quench fluorescence. nih.gov

Fluorescence "Turn-Off" (Quenching): In this mode, the sensor is initially fluorescent. Upon binding with a metal ion like Cu²⁺, the fluorescence is significantly reduced or completely quenched. rsc.orgrsc.org This is a common mechanism for copper sensors due to the paramagnetic nature of the Cu(II) ion, which promotes non-radiative decay pathways. mdpi.comnih.gov For example, a naphthalene (B1677914) diamine β-diketone derivative acts as a dual sensor, showing fluorescence quenching specifically for Cu²⁺ ions. nih.govacs.org

Fluorescence "Turn-On" (Enhancement): "Turn-on" sensors are often preferred as they produce a signal against a dark background, which can improve sensitivity. acs.org Achieving a "turn-on" response for Cu²⁺ often requires clever molecular design. Mechanisms can include the metal-ion-promoted hydrolysis of a non-fluorescent sensor to release a fluorescent product or the formation of a rigid complex that restricts molecular vibrations and reduces non-radiative decay. rsc.org For example, some sensors based on fluorescein (B123965) derivatives facilitate a ring-opening upon binding to Cu²⁺, leading to a strong fluorescence emission. frontiersin.org Another strategy involves a light-activated system where initial coordination with Cu²⁺ dims the fluorescence, but subsequent UV irradiation cleaves the ligand and relieves the quenching, resulting in a "turn-on" signal. nih.gov

The change in fluorescence upon ion binding is governed by several photophysical mechanisms. acs.orgnih.gov

Fluorescence Quenching Mechanisms:

Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the free ligand has a quenched fluorescence due to PET from a donor part of the molecule (the receptor) to the excited fluorophore. When the target ion binds to the receptor, it lowers the energy of the donor's orbital, inhibiting PET and thus "turning on" the fluorescence. acs.org Conversely, in some systems, binding of a paramagnetic ion like Cu²⁺ can facilitate electron or energy transfer, opening a non-radiative deactivation channel and causing quenching. nih.gov

Metal-Ligand Charge Transfer (MLCT): This process can also lead to fluorescence quenching. acs.org

Chelation-Enhanced Quenching (CHEQ): In this "turn-off" mechanism, a fluorophore that is initially fluorescent has its emission quenched upon binding a metal ion, often due to the heavy-atom effect or paramagnetic properties of the ion. researchgate.net

Static and Dynamic Quenching: Quenching can be static, where a non-fluorescent ground-state complex is formed, or dynamic, where the quencher deactivates the excited state of the fluorophore. nih.gov Static quenching is often verified by the reversibility of the signal with a strong chelator and analysis of Stern-Volmer plots at different temperatures. nih.gov

Fluorescence Enhancement Mechanisms:

Chelation-Enhanced Fluorescence (CHEF): This is a primary mechanism for "turn-on" sensors. It typically involves the inhibition of a quenching process (like PET) upon ion binding. researchgate.net Another aspect of CHEF is the rigidification of the sensor molecule upon complexation. By locking the molecular structure, non-radiative decay pathways involving molecular vibrations or rotations (like C=N isomerization) are suppressed, which increases the fluorescence quantum yield. researchgate.netnih.gov

Binding Stoichiometry and Association Constants

Understanding the binding stoichiometry (the ratio of ligand to metal in the complex) and the association constant (a measure of binding affinity) is crucial for characterizing a chemosensor. These parameters are often determined using methods like Job's plot, mole-ratio plots, and spectroscopic titrations. nih.govnih.gov

For copper(II) complexes with bidentate ligands like 2-aminophenol (B121084) derivatives, a 1:2 metal-to-ligand stoichiometry is common, resulting in the formation of a CuL₂ complex, which is consistent with the name this compound. nih.govnih.gov However, 1:1 stoichiometries are also frequently reported, particularly with larger, polydentate ligands. frontiersin.orgnih.govmdpi.com The specific ratio depends on the ligand's structure and the coordination preferences of the metal ion.

The association or binding constant (Kₐ) quantifies the stability of the complex. Higher values indicate stronger binding. These constants vary widely depending on the ligand design and the solvent system.

Table 2: Binding Characteristics of Various Copper(II) Chemosensors

| Ligand/Sensor Type | Stoichiometry (Metal:Ligand) | Association/Binding Constant (Kₐ) | Reference |

|---|---|---|---|

| Naphthalene diamine β-diketone derivative | 1:2 | 9.23 x 10⁸ M⁻¹ | nih.govacs.org |

| Aniline-functionalized naphthalene dialdehyde | 1:2 | 1.22 x 10³ M⁻¹ | nih.gov |

| Fluorescein-based probe (N2) | 1:1 | - | mdpi.com |

| 3-hydroxyflavone derivative | - | 3.2 x 10⁴ M⁻¹ | mdpi.com |

| 2-hydroxybenzaldehyde benzoylhydrazone | 1:1 | 6 x 10⁶ M⁻¹ | nih.gov |

| Fluorescein-based probe (N4) | 1:1 | - | frontiersin.org |

Selectivity and Sensitivity Design in Ligand Frameworks

The primary goal in chemosensor design is to achieve high selectivity (responding to only the target ion) and high sensitivity (detecting very low concentrations). This is accomplished through careful ligand design. acs.org

Selectivity: Selectivity is governed by the principles of coordination chemistry, including Hard and Soft Acids and Bases (HSAB) theory, the chelate effect, and the specific geometric preferences of the metal ion. Cu²⁺, a borderline acid, typically prefers to bind with N and O donor atoms and favors a square planar or distorted octahedral geometry. nih.gov Ligands are designed with specific donor atoms and a pre-organized three-dimensional structure that provides a binding pocket complementary to the target ion's size, charge, and coordination geometry. nih.gov For example, designing a tetradentate ligand can increase selectivity for Cu²⁺ over other ions that might prefer a different number of coordination sites. nih.gov The introduction of specific functional groups, such as an amine group on a metal-organic framework, can significantly enhance selectivity and sensitivity towards Cu²⁺. nanochemres.org

Sensitivity: Sensitivity is determined by how efficiently the binding event is translated into a signal. For fluorescent sensors, this means achieving a large change in quantum yield upon ion binding. For colorimetric sensors, a high molar extinction coefficient and a significant shift in the absorption wavelength are desirable. The detection limit is a key metric for sensitivity. For example, an aminophenol-extended naphthoquinone sensor reported a detection limit of 16.74 ppb for Cu²⁺. nih.gov Other fluorescent sensors have achieved detection limits in the nanomolar range. rsc.orgnih.gov

Reversibility and Reusability of Sensing Systems

For practical applications, especially in continuous monitoring, a reusable sensor is highly desirable. Reversibility means that the binding of the metal ion can be undone, regenerating the original sensor. This is typically achieved by introducing a competing agent that has a stronger affinity for the metal ion.

A common method for reversing copper chemosensors is the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). nih.govnih.govresearchgate.net EDTA forms a highly stable complex with Cu²⁺, effectively stripping the ion from the sensor and restoring the sensor's original spectroscopic state (color or fluorescence). nih.govacs.orgresearchgate.net The ability to cycle a sensor through multiple detection and regeneration steps is a key indicator of its robustness and reusability. researchgate.net Some sensors have also demonstrated reversibility for detecting a second analyte; for instance, a BDP-Cu²⁺ complex can act as a sensor for cyanide ions, where the cyanide displaces the BDP ligand from the copper, restoring the ligand's fluorescence. nih.gov

Applications in Advanced Materials Science

Precursors for Metal Oxide Nanoparticle Synthesis

Bis(2-aminophenolato-N,O)copper serves as a valuable single-source precursor for the synthesis of copper oxide nanoparticles. The presence of both copper, nitrogen, and oxygen within one molecule allows for controlled decomposition into copper oxide materials, avoiding the need for separate metal sources and oxidizing agents.

Thermal decomposition is a common and effective method for producing metal oxide nanoparticles from complex precursors. In this process, a precursor compound is heated to a specific temperature in a controlled atmosphere, causing it to break down and form the desired nanoparticles. For copper complexes, this method involves heating the precursor, which leads to the release of organic ligands and the formation of copper oxide.

The general steps for thermal decomposition using a copper complex precursor are:

Heating the Precursor : The copper complex is heated in a furnace. The temperature is a critical parameter that influences the final product.

Decomposition : As the temperature rises, the bonds within the organic ligands break, and the ligands are released as volatile byproducts.

Nucleation and Growth : Copper and oxygen atoms remaining after the decomposition of the ligands begin to nucleate and grow into small clusters, which eventually form nanoparticles.

Annealing : The resulting powder is often annealed at a specific temperature to improve crystallinity and control the phase (e.g., CuO or Cu₂O) of the copper oxide nanoparticles.

Studies on various copper complexes, such as Schiff base copper(II) complexes, have demonstrated that solid-state thermal decomposition is a simple, environmentally friendly, and safe method for preparing CuO nanoparticles. ijpbs.com For example, heating a Schiff base copper(II) complex precursor in a muffle furnace at 400°C for 3 hours can yield pure, crystalline CuO nanoparticles. ijpbs.com Similarly, copper nano/microparticles can be synthesized via the thermal decomposition of copper acetate (B1210297) monohydrate at 290°C, which can then be converted to copper oxide through heat treatment. nih.gov The decomposition of the precursor is a key step; for instance, thermal analysis of bis-(acetylacetonato)-copper (II) shows a significant weight loss step around 320°C, corresponding to the decomposition of the acetylacetonate ligand.

The morphology (shape) and size of the synthesized copper oxide nanoparticles are critical factors that determine their physical and chemical properties and, consequently, their performance in various applications. nih.gov These characteristics can be controlled by carefully adjusting the parameters of the synthesis process.

Key parameters for controlling nanoparticle morphology and size include:

Reaction Temperature : The temperature during thermal decomposition has a direct impact on the size of the resulting nanoparticles. Generally, higher temperatures lead to larger particles due to increased interparticle coalescence. ucl.ac.ukelsevierpure.com Research has shown an approximately linear relationship between reaction temperature and the average particle size. ucl.ac.uk

Capping Agents : The presence of capping agents or surfactants during synthesis can control both size and shape. These molecules adsorb to the surface of the growing nanoparticles, preventing agglomeration and potentially favoring growth on specific crystal facets to produce anisotropic shapes like nanorods or cubes. ucl.ac.ukelsevierpure.comrsc.org

Precursor Type : The structure of the organometallic precursor itself can influence the characteristics of the final nanoparticles. researchgate.net

Heating Rate : The rate at which the precursor is heated can affect the nucleation and growth kinetics, thereby influencing the final particle size distribution.

By manipulating these factors, researchers can synthesize copper and copper oxide nanoparticles with desired attributes, such as spherical, triangular, or hexagonal shapes, and sizes ranging from a few nanometers to larger dimensions. nih.govelsevierpure.comrsc.org For instance, using oleylamine instead of dodecylamine as a capping agent has been shown to produce different shapes like nanorods and triangles. rsc.org

Table 1: Factors Influencing Nanoparticle Synthesis

| Parameter | Effect on Nanoparticle Properties |

|---|---|

| Temperature | Primarily affects particle size; higher temperatures generally result in larger nanoparticles. ucl.ac.ukelsevierpure.com |

| Capping Agents | Control size by preventing aggregation and can direct the growth to achieve specific shapes (e.g., spheres, rods, cubes). ucl.ac.ukelsevierpure.com |

| Precursor Choice | The chemical structure of the precursor can influence the decomposition pathway and final nanoparticle characteristics. researchgate.net |

Functional Materials with Tunable Optical and Electronic Properties

The integration of metal complexes like this compound into larger material systems opens up possibilities for creating functional materials with properties that can be adjusted for specific applications.

Hybrid materials that combine the properties of different components, such as conductivity and magnetism, are of great interest. Copper complexes are known to exhibit interesting magnetic properties. For example, certain bis(µ-pyrazolato)-bridged binuclear copper(II) complexes display antiferromagnetic interactions. rsc.org While direct studies on incorporating this compound into conducting or magnetic hybrid materials are not extensively documented, its nature as a copper(II) complex suggests potential. Conceptually, it could be integrated into a polymer or metal-organic framework (MOF) matrix. The copper centers could provide localized magnetic moments, and if the surrounding matrix is electrically conducting, a hybrid material with coexisting magnetic and conducting properties could be realized.

Photoresponsive polymers are materials that change their physical or chemical properties upon exposure to light. specificpolymers.com This response is typically imparted by incorporating a photoactive molecule, or chromophore, into the polymer structure. specificpolymers.com These changes can include shape, solubility, or optical properties. specificpolymers.com

Conceptually, a copper complex such as this compound could be used to create photoresponsive polymers in several ways:

Photocatalyst for Polymerization : Copper complexes can act as photoinitiators for polymerization reactions, allowing for light-controlled fabrication of polymer networks. mdpi.com The complex could absorb light and initiate a chemical reaction, leading to the formation of a polymer.

Cross-linking Agent : The complex could act as a light-sensitive cross-linking point in a polymer network. Upon irradiation, the complex might undergo a change in its coordination or structure, leading to the formation or cleavage of cross-links, thereby altering the mechanical properties of the material.

Metal-Ion Binding and Release : Some photoresponsive systems work by binding and releasing metal ions in response to light. mdpi.com A polymer could be functionalized with ligands that, after a light-induced transformation, can bind to the copper complex. This reversible binding could be used to switch the material's properties. mdpi.com

Potential in Optoelectronic Applications (based on band gap values)

Copper(II) oxide (CuO), a p-type semiconductor, has a narrow band gap typically in the range of 1.2 to 2.1 eV. Copper(I) oxide (Cu₂O) has a band gap of around 2.1 to 2.6 eV. These band gap values fall within the visible spectrum, making copper oxides suitable for applications in solar energy conversion and photocatalysis. For example, copper oxide nano/microparticles produced from thermal decomposition have been found to have an energy gap of approximately 2.33 eV. nih.gov

The process of "band gap engineering," or tuning the band gap of a material, can be achieved by methods such as creating complexes or capping the nanoparticles. semanticscholar.org By using this compound as a precursor, it is possible to synthesize CuO or Cu₂O nanoparticles whose band gap can be potentially tuned by controlling synthesis conditions. This control over the semiconductor's band gap is crucial for optimizing its performance in optoelectronic devices.

Future Research Directions and Outlook

Exploration of Novel Ligand Architectures for Enhanced Functionality

The functional heart of Bis(2-aminophenolato-N,O)copper lies in its ligand design. Future research will undoubtedly focus on the strategic modification of the 2-aminophenol (B121084) ligand to tailor the electronic and steric properties of the resulting copper complex. The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring can modulate the redox potential of the copper center, thereby influencing its catalytic activity. For instance, the incorporation of bulky groups can create specific steric environments around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

A family of bis(amino amide) ligands with varying aliphatic spacer lengths and amino acid side chains has been synthesized to study their complexation with Cu(II) ions. rsc.orgresearchgate.net Potentiometric studies revealed that ligands with aliphatic side chains generally exhibit higher basicity and form more stable complexes with copper. rsc.orgresearchgate.net As the steric hindrance of the side chain decreases, both basicity and stability constants tend to increase. rsc.orgresearchgate.net These findings underscore the importance of ligand design in tuning the properties of copper complexes.

Furthermore, the exploration of multidentate ligands that can form more intricate coordination geometries around the copper ion is a promising avenue. The synthesis of ligands that can lead to the formation of dinuclear or polynuclear copper complexes could unlock novel magnetic and catalytic properties. For example, the use of bis[bis(2-pyridylmethyl)amino]benzene ligands has led to the synthesis of dinuclear copper(II) complexes with interesting magnetic exchange interactions. nih.gov

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms underpinning the catalytic activity of this compound is paramount for its rational design and optimization. Future investigations will necessitate the application of a suite of advanced spectroscopic techniques to probe the electronic structure and coordination environment of the copper center during catalytic cycles.

Electron Paramagnetic Resonance (EPR) spectroscopy, for example, can provide invaluable insights into the oxidation state and local environment of the copper ion. rsc.org In the context of the aerobic oxidation of 2-aminophenol, EPR studies have been instrumental in establishing the formation of a "Cu(I)–(substrate radical)" species, which is believed to be a key intermediate in the activation of dioxygen. rsc.org

Complementary to experimental techniques, computational methods such as Density Functional Theory (DFT) will play an increasingly important role. DFT calculations can be employed to model reaction pathways, predict transition state geometries, and elucidate the electronic factors that govern catalytic activity. nih.gov For instance, DFT calculations have been used to understand the magnetic properties of dinuclear copper complexes and to rationalize the observed catalytic activity in the oxidation of isopropylbenzene. nih.govmdpi.com

The following table summarizes key spectroscopic and computational techniques and their potential applications in studying this compound:

| Technique | Application |

| Electron Paramagnetic Resonance (EPR) | Determine the oxidation state and coordination environment of the Cu(II) ion. Detect and characterize radical intermediates. |

| UV-Visible Spectroscopy | Monitor the course of reactions and study the electronic transitions within the complex. rsc.org |

| Infrared (IR) Spectroscopy | Identify the coordination of ligand functional groups to the copper center by observing shifts in vibrational frequencies. doi.org |

| X-ray Crystallography | Determine the precise three-dimensional structure of the complex, including bond lengths and angles. bohrium.comnih.gov |

| Density Functional Theory (DFT) | Model reaction mechanisms, calculate electronic structures, and predict spectroscopic properties. nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterize complex species in solution and identify reaction intermediates. rsc.orgresearchgate.net |

Development of Heterogeneous Catalytic Systems

While homogeneous catalysis using this compound and its derivatives has shown promise, the development of heterogeneous catalytic systems offers significant advantages in terms of catalyst recovery and reusability. inorgchemres.org Future research will focus on the immobilization of these copper complexes onto solid supports, such as silica, alumina, or polymers.

One approach involves the functionalization of the support material with ligands that can coordinate to the copper complex. This strategy has been successfully employed in the development of other heterogeneous copper catalysts. The choice of support and the method of immobilization will be crucial in maintaining or even enhancing the catalytic activity and selectivity of the complex.

Another promising direction is the synthesis of metal-organic frameworks (MOFs) incorporating this compound as a building block. MOFs provide a highly porous and crystalline environment that can facilitate substrate access to the catalytic sites while preventing catalyst leaching.

Integration into Multifunctional Material Platforms

The unique electronic and structural properties of this compound make it an attractive candidate for integration into multifunctional material platforms. For instance, the incorporation of this complex into conductive polymers could lead to the development of novel materials for applications in sensors or electrocatalysis.

Furthermore, the ability of the ligand to undergo redox reactions, coupled with the redox activity of the copper center, opens up possibilities for the design of "smart" materials that can respond to external stimuli such as light or changes in pH. The synthesis of photoresponsive materials based on copper complexes is an active area of research, with potential applications in photodynamic therapy and light-driven catalysis. nih.gov

Sustainable Synthesis Routes and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, future research should prioritize the development of environmentally benign methods for the synthesis of this compound and its derivatives. researchgate.net This includes the use of greener solvents, such as water or ethanol, and the development of solvent-free synthetic methodologies. mdpi.com

Hydrothermal synthesis, for example, has been shown to be an effective method for preparing crystalline copper complexes. bohrium.comresearchgate.net This technique often utilizes water as the solvent and can lead to the formation of novel structures. Additionally, mechanochemical methods, which involve the grinding of solid reactants, offer a solvent-free alternative for the synthesis of coordination compounds.

The principles of green chemistry should also be applied to the catalytic applications of these complexes. This includes the use of environmentally friendly oxidants, such as hydrogen peroxide, and the development of catalytic systems that can operate under mild reaction conditions. inorgchemres.org The biosynthesis of copper nanoparticles using plant extracts represents a promising green approach, offering an eco-friendly and cost-effective alternative to traditional physical and chemical methods. researchgate.netnih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Bis(2-aminophenolato-N,O)copper using Chan-Lam cross-coupling?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), copper salt loading (e.g., 10-20 mol% Cu(OAc)₂), and stoichiometric ratios of 2-aminophenol to aryl boronic acid. Use inert atmospheres (N₂/Ar) to prevent ligand oxidation. Monitor reaction progress via TLC or HPLC, and characterize products using FTIR (C-N/C-O stretching at 1250–1350 cm⁻¹) and ESI-MS .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound complexes?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths (e.g., Cu–O ≈ 1.90–1.95 Å, Cu–N ≈ 1.98–2.05 Å) and coordination geometry (distorted square planar) .

- UV-Vis spectroscopy : Identify d-d transitions (e.g., 600–700 nm for Cu²⁺ in octahedral fields) and ligand-to-metal charge transfer bands .

- EPR : Detect paramagnetic Cu²⁺ signals (g∥ ≈ 2.20–2.30, g⟂ ≈ 2.05–2.10) .

Q. How do ligand modifications (e.g., substituents on the 2-aminophenol backbone) influence the stability and reactivity of this compound?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂, –Br) to enhance ligand rigidity and metal-ligand bond strength, or electron-donating groups (e.g., –OCH₃) to modulate redox potentials. Compare thermal stability via TGA and reactivity in catalytic cycles (e.g., Chan-Lam coupling efficiency) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in N-arylation reactions?